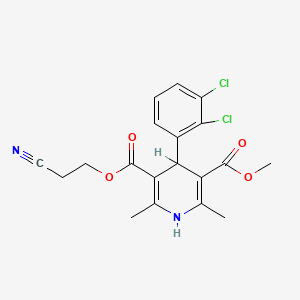

多柔比星酮(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxorubicinolone is a metabolite of Epirubicin . It has a molecular formula of C21H20O9 and a molecular weight of 416.38 . It is used as a reference standard in food and beverage analysis .

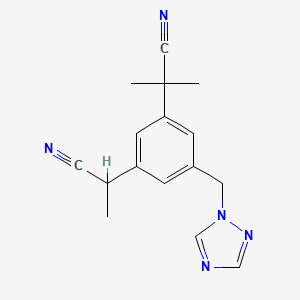

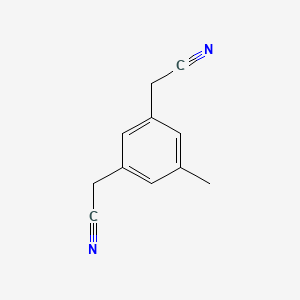

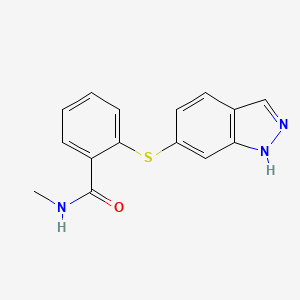

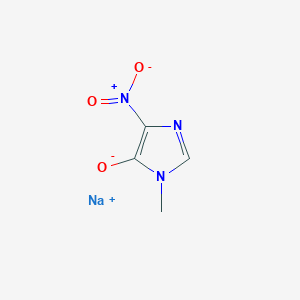

Molecular Structure Analysis

The molecular structure of Doxorubicinolone is represented by the formula C21H20O9 . It is a chiral molecule .Physical And Chemical Properties Analysis

Doxorubicinolone has a molecular weight of 416.4 g/mol . It has a molecular formula of C21H20O9 . Other physical and chemical properties specific to Doxorubicinolone are not provided in the search results.科学研究应用

Pharmacokinetic Trials

The widespread clinical use of the cytostatic doxorubicin, along with the induction of chronic cardiomyopathy, necessitates the conduct of further pharmacokinetic trials . Doxorubicinolone, being a metabolite of doxorubicin, plays a significant role in these trials. The trials aim to understand the drug’s behavior within the body, including its absorption, distribution, metabolism, and excretion .

Drug Monitoring

Doxorubicinolone is crucial for doxorubicin drug monitoring. Analytical technologies suitable for point-of-care applications can facilitate drug level analyses but might be prone to interferences from structurally similar compounds . Therefore, understanding the potential role of doxorubicinolone for bioanalysis is essential to ensure the selectivity of the analytical method .

Understanding Drug Metabolism

Doxorubicinolone helps in understanding the metabolism of doxorubicin. In clinical samples, 7-deoxydoxorubicinolone was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 µg L−1 . This information is crucial for understanding how the body processes doxorubicin .

Development of Analytical Devices

Doxorubicinolone is currently involved in the development of an analytical device for bedside drug monitoring of doxorubicin and other chemotherapeutics . This development could facilitate pharmacokinetic analyses by reducing preanalytical errors and allowing for a fast and reliable determination of drug levels using the smallest sample volumes .

Separation of Chiral Mixtures

Doxorubicinolone, being a mixture of diastereomers, is used in the separation of chiral mixtures . The separation of enantiomeric and diastereomeric mixtures is crucial in various fields, including pharmaceuticals, biotechnology, and environmental science .

Predicting Efficiency of Resolution

The physico-chemical properties of doxorubicinolone can be analyzed to predict the efficiency of resolution in the separation of chiral mixtures . This prediction can help optimize the separation process and improve the yield of the desired enantiomer .

作用机制

Target of Action

Doxorubicinolone, also known as Doxorubicin, primarily targets DNA-associated enzymes . These enzymes play a crucial role in DNA replication and repair, which are essential processes for cell survival and proliferation .

Mode of Action

Doxorubicinolone interacts with its targets through two primary mechanisms :

- DNA Intercalation : It inserts itself between the base pairs of the DNA helix, disrupting the normal structure of the DNA and preventing its replication .

- Topoisomerase Disruption : It interferes with the action of topoisomerase II, an enzyme that helps in the winding and unwinding of DNA during replication. This disruption leads to DNA damage .

Biochemical Pathways

The interaction of Doxorubicinolone with its targets affects several biochemical pathways . One key pathway is the Bcl-2/Bax apoptosis pathway . Doxorubicinolone activates various molecular signals, including AMPK (AMP-activated protein kinase), which influences this pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis .

Pharmacokinetics

The pharmacokinetics of Doxorubicinolone involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The interaction of Doxorubicinolone with its targets and the subsequent changes in biochemical pathways lead to significant molecular and cellular effects . The most notable effect is the induction of apoptosis , or programmed cell death . This is a result of DNA damage and the activation of the Bcl-2/Bax apoptosis pathway . Additionally, Doxorubicinolone can induce necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Doxorubicinolone involves the conversion of Doxorubicin, a natural product, to its aglycone form, followed by reduction and cyclization to form the diastereomeric mixture of Doxorubicinolone.", "Starting Materials": [ "Doxorubicin", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Doxorubicin is treated with acetic acid and methanol to remove the sugar moiety and form Doxorubicin aglycone.", "The aglycone is then reduced with sodium borohydride in methanol to form Doxorubicinol.", "Doxorubicinol is then treated with hydrochloric acid to form the diastereomeric mixture of Doxorubicinolone.", "The mixture is then neutralized with sodium hydroxide and purified by column chromatography to obtain the final product." ] } | |

CAS 编号 |

210837-88-0 |

分子式 |

C21H20O9 |

分子量 |

416.39 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)